![molecular formula C17H17NO4S B5180060 5-(2,4-diethoxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5180060.png)
5-(2,4-diethoxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-diethoxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione, also known as DAB389IL-2, is a fusion protein that has been extensively studied for its potential applications in cancer treatment. This protein is a combination of diphtheria toxin and interleukin-2, which allows it to target and kill cancer cells while leaving healthy cells intact. In
Aplicaciones Científicas De Investigación
5-(2,4-diethoxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been studied extensively for its potential applications in cancer treatment. It has been shown to be effective against a variety of cancer types, including leukemia, lymphoma, and solid tumors. The protein works by binding to cancer cells and entering them, where it inhibits protein synthesis and causes cell death. Because it targets cancer cells specifically, it has the potential to be a highly effective treatment with minimal side effects.
Mecanismo De Acción
The mechanism of action for 5-(2,4-diethoxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione involves the binding of the protein to cancer cells. The protein is taken up by the cells and enters the cytoplasm, where it inhibits protein synthesis by inactivating elongation factor 2. This leads to cell death and the destruction of the cancer cells.
Biochemical and Physiological Effects:
5-(2,4-diethoxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also activates the immune system, which can help to eliminate cancer cells. In addition, it has been shown to inhibit angiogenesis, or the formation of new blood vessels, which is important for cancer growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(2,4-diethoxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione in lab experiments is that it is highly specific for cancer cells, which makes it a powerful tool for studying cancer biology. However, one limitation is that it can be difficult to produce and purify the protein, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on 5-(2,4-diethoxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione. One area of focus is the development of new methods for producing and purifying the protein, which could make it more accessible for research and clinical use. Another area of focus is the development of new cancer therapies based on 5-(2,4-diethoxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione, such as combination therapies with other drugs or immunotherapies. Finally, there is a need for further research on the mechanisms of action of 5-(2,4-diethoxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione, which could lead to new insights into cancer biology and the development of more effective treatments.
Métodos De Síntesis
The synthesis method for 5-(2,4-diethoxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione involves the genetic engineering of two proteins, diphtheria toxin and interleukin-2. The genes for these proteins are combined and expressed in a bacterial host, which produces the fusion protein. The protein is then purified and tested for activity.
Propiedades
IUPAC Name |
(5E)-5-[(2,4-diethoxyphenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-4-9-18-16(19)15(23-17(18)20)10-12-7-8-13(21-5-2)11-14(12)22-6-3/h1,7-8,10-11H,5-6,9H2,2-3H3/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGSWLAQGKKJQC-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=C2C(=O)N(C(=O)S2)CC#C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC#C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.